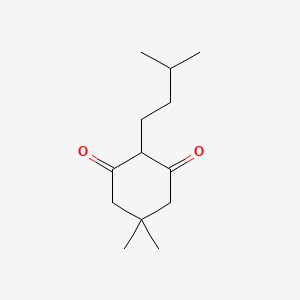
5,5-Dimethyl-2-(3-methylbutyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- is an organic compound with a molecular formula of C12H20O2. This compound is a derivative of 1,3-cyclohexanedione, featuring additional methyl and butyl groups that contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- can be synthesized through a multi-step process involving the reaction of 1,3-cyclohexanedione with appropriate alkylating agents. One common method involves the alkylation of 1,3-cyclohexanedione with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,3-cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The final product is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
1,3-Cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in tetrahydrofuran with various nucleophiles.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanedione derivatives.
科学的研究の応用
1,3-Cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 1,3-cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,3-Cyclohexanedione: The parent compound, lacking the additional methyl and butyl groups.
5,5-Dimethyl-1,3-cyclohexanedione: A closely related compound with similar structural features but without the 3-methylbutyl group.
2-Methyl-1,3-cyclohexanedione: Another derivative with a different alkyl substitution pattern.
Uniqueness
1,3-Cyclohexanedione, 5,5-dimethyl-2-(3-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity or biological activity is desired.
特性
CAS番号 |
101170-43-8 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
5,5-dimethyl-2-(3-methylbutyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H22O2/c1-9(2)5-6-10-11(14)7-13(3,4)8-12(10)15/h9-10H,5-8H2,1-4H3 |
InChIキー |
WUYALVBSFWIWRW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1C(=O)CC(CC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


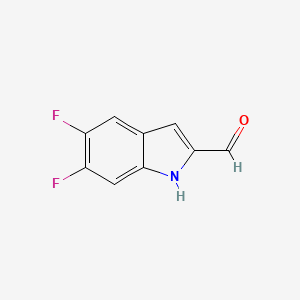
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
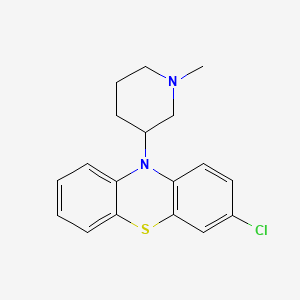
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)
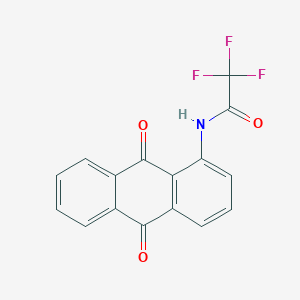
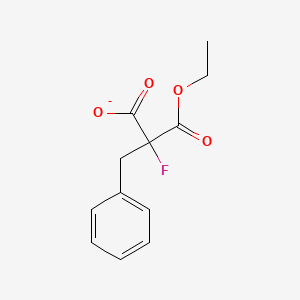

![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
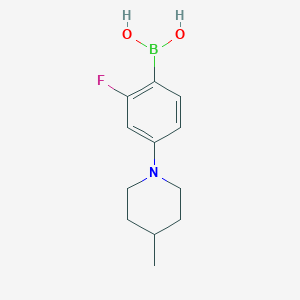
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
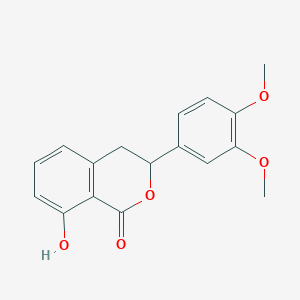
![1-Azoniabicyclo[2.2.2]octane, 3-(4-chlorophenyl)-3-hydroxy-1-methyl-](/img/structure/B14084829.png)
![3,7,9-trimethyl-1-{2-[(4-phenoxyphenyl)amino]ethyl}-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14084834.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)
